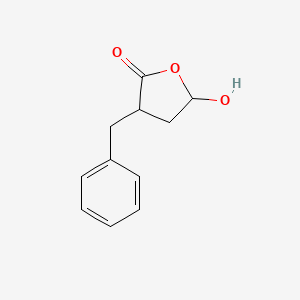

3-Benzyl-5-hydroxyoxolan-2-one

Description

3-Benzyl-5-hydroxyoxolan-2-one is a γ-lactone derivative characterized by a benzyl group at position 3 and a hydroxyl group at position 5 of the oxolan-2-one (tetrahydrofuran-2-one) ring. The benzyl substituent likely enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

CAS No. |

89437-88-7 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-benzyl-5-hydroxyoxolan-2-one |

InChI |

InChI=1S/C11H12O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |

InChI Key |

GDCBPTYCEJZHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)OC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-hydroxyoxolan-2-one typically involves the reaction of benzyl bromide with 5-hydroxyoxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzyl ketone or benzyl carboxylic acid.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

3-Benzyl-5-hydroxyoxolan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact

- Hydroxyl vs. The keto group in may also enhance electrophilic reactivity.

Benzyl vs. Benzodioxole/Trimethoxyphenyl :

The benzyl group in the target compound is less electron-rich than the benzodioxole and trimethoxyphenyl substituents in . The latter’s oxygen-rich aromatic systems could stabilize intermediates in reactions like electrophilic substitution, whereas the benzyl group may favor π-π stacking in materials science applications.- Alkyl vs. Aromatic Chains: The heptyl chain in drastically increases lipophilicity compared to the benzyl group in the target compound, making more suitable for non-polar solvents or lipid-based systems.

- Halogenated vs.

Molecular Weight and Reactivity

- The ester-containing compound has the highest molecular weight (370.4 g/mol) due to bulky substituents, whereas the halogenated compound is lighter (288.11 g/mol). This difference may influence diffusion rates in biological systems or synthetic pathways.

- The absence of electron-withdrawing groups in this compound suggests milder reactivity compared to halogenated or keto-substituted analogs.

Research Implications

- Pharmaceutical Potential: Compounds with hydroxyl or amino groups (e.g., ) are candidates for drug design, whereas lipophilic analogs like may serve as drug delivery enhancers.

- Synthetic Utility : The ester-rich compound could act as a precursor in acyl transfer reactions, while the benzodioxole derivative might stabilize transition states in catalysis.

Notes

Functional group diversity in oxolan-2-one derivatives underscores their versatility in chemical and industrial applications.

Safety protocols for analogs (e.g., ) should inform handling of similar compounds until specific data are available.

Biological Activity

3-Benzyl-5-hydroxyoxolan-2-one is a five-membered lactone compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group attached to the oxolan ring and a benzyl substitution, which enhances its reactivity and biological profile. Preliminary studies suggest that it may exhibit antioxidant properties and other biological activities, warranting further investigation into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The presence of the benzyl group contributes to its unique reactivity, making it a valuable precursor for synthesizing more complex molecules. Its structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 220.22 g/mol |

| Structural Features | Hydroxyl group, oxolan ring |

| Unique Aspects | Benzyl substitution enhances reactivity |

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary assays have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxicity and Anticancer Potential

Another area of interest is the cytotoxicity of this compound towards cancer cells. Compounds with similar structural features have exhibited selective toxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for developing effective anticancer therapies with fewer side effects .

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants. The IC50 value was determined to be lower than many known antioxidants, suggesting strong potential for therapeutic applications.

Case Study: Antimicrobial Screening

A recent screening of several oxolane derivatives, including this compound, revealed promising antimicrobial activity. The minimal inhibitory concentrations (MICs) were measured against standard bacterial strains. The results showed that the compound inhibited growth at concentrations significantly lower than those required for many commercial antibiotics, highlighting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.